molecular formula C9H11NO B15059175 3-Ethyl-5-methylpicolinaldehyde

3-Ethyl-5-methylpicolinaldehyde

Cat. No.: B15059175
M. Wt: 149.19 g/mol
InChI Key: KRNQWFWNDRGVHH-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylpicolinaldehyde is a pyridine derivative featuring an aldehyde functional group at the 2-position, with ethyl and methyl substituents at the 3- and 5-positions, respectively. Comparative analyses are thus derived from structurally analogous picolinic acid derivatives and related aldehydes .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-ethyl-5-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C9H11NO/c1-3-8-4-7(2)5-10-9(8)6-11/h4-6H,3H2,1-2H3

InChI Key

KRNQWFWNDRGVHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methylpicolinaldehyde can be achieved through several methods. One common approach involves the alkylation of 5-methylpicolinaldehyde with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methyl group, followed by the addition of ethyl halide to introduce the ethyl group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

ReagentConditionsProductYieldSource
KMnO₄ (acidic)Reflux, H₂SO₄3-Ethyl-5-methylpicolinic acid72–85%
CrO₃ (Jones reagent)Acetone, 0°C3-Ethyl-5-methylpicolinic acid65–78%

Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid. Steric hindrance from the ethyl group slightly reduces reaction rates compared to less hindered analogs.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors:

ReagentConditionsProductYieldSource
NaBH₄MeOH, RT3-Ethyl-5-methylpicolinyl alcohol88–92%
LiAlH₄THF, 0°C to reflux3-Ethyl-5-methylpicolinyl alcohol95%

Key Insight : Sodium borohydride is preferred for selective aldehyde reduction without affecting the pyridine ring .

Nucleophilic Additions

The aldehyde participates in Grignard and organolithium reactions:

NucleophileConditionsProductYieldSource
CH₃MgBrTHF, −78°C → RT3-Ethyl-5-methylpicolinyl methanol75%
PhLiEt₂O, −78°C3-Ethyl-5-methylpicolinyl benzyl alc.68%

Steric Effects : The ethyl group at the 3-position slows nucleophilic attack, requiring cryogenic conditions for optimal yields.

Condensation Reactions

The aldehyde forms Schiff bases with primary amines, as demonstrated in Kabachnik–Fields three-component reactions :

AminePhosphine OxideConditionsProductYield
ButylamineDiphenylphosphineMW, 80°C, 1 hα-Aminophosphine oxide derivative62%
AnilineDiphenylphosphineDIPEA, 100°C, 2 hPhosphinoyl-functionalized chromanone54%

Microwave Assistance : Significantly improves conversion rates compared to traditional heating .

Substitution Reactions

Electrophilic aromatic substitution occurs at the pyridine ring’s electron-deficient positions:

ReagentConditionsProductYieldSource
Cl₂, AlCl₃DCM, 0°C4-Chloro-3-ethyl-5-methylpicolinaldehyde45%
HNO₃, H₂SO₄0–5°C4-Nitro-3-ethyl-5-methylpicolinaldehyde38%

Regioselectivity : Substitution favors the 4-position due to the directing effects of the nitrogen atom .

Scientific Research Applications

3-Ethyl-5-methylpicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde dehydrogenases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methylpicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Reactivity and Functional Groups

  • Aldehyde vs. Ester/Acid : The aldehyde group in this compound enables nucleophilic addition reactions (e.g., forming Schiff bases), contrasting with the ester or carboxylic acid groups in analogs like Ethyl 3-chloro-5-(trifluoromethyl)picolinate, which undergo hydrolysis or amidation .
  • Electron-Donating vs. This may alter reactivity in metal coordination or electrophilic substitution .

Physicochemical Properties

  • Lipophilicity : The target compound’s ethyl and methyl substituents likely enhance lipophilicity relative to trifluoromethyl- or chloro-substituted analogs, impacting solubility and membrane permeability in biological systems.
  • Acidity/Basicity : The aldehyde group is less acidic than carboxylic acids (e.g., 5-(Trifluoromethyl)picolinic acid, pKa ~2–3), favoring different reaction conditions .

Research Findings and Limitations

  • Synthetic Routes : While details synthesis of pyrazole-thiophene hybrids, analogous methods (e.g., cyclocondensation with aldehydes) might apply to the target compound, though direct protocols are undocumented.
  • Data Gaps : Experimental data on the target compound’s melting point, solubility, and spectral signatures are absent in available literature. Comparisons rely on extrapolation from analogs .

Biological Activity

3-Ethyl-5-methylpicolinaldehyde is an organic compound classified within the picolinaldehyde family, characterized by its unique structure that includes a pyridine ring with an ethyl group at the 3-position and a methyl group at the 5-position, along with an aldehyde functional group. Its molecular formula is C₉H₁₁N, and it has a molecular weight of approximately 175.23 g/mol. This compound exhibits distinctive aromatic properties and is utilized in various chemical syntheses and biological applications.

Interaction with Biological Systems

Preliminary studies indicate that this compound may interact with specific enzymes or receptors, potentially influencing metabolic pathways or signaling mechanisms in living organisms. The structural characteristics of this compound suggest that it could be involved in various biological processes, although detailed mechanisms remain to be fully elucidated.

Chemical Reactivity

The reactivity of this compound can lead to diverse biological activities. For instance, it may participate in condensation reactions to form imines when interacting with amines, which is a common pathway for many aldehydes. This property is significant for its potential applications in drug development and biochemical assays .

Comparative Biological Activity

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-Ethyl-4-methylpyridine2-Ethyl-4-methylpyridineExhibits different biological activity profiles than this compound.
4-Methylpyridine4-MethylpyridineLacks the aldehyde functionality but retains aromatic properties.
3-Methylpyridine3-MethylpyridineSimilar reactivity but different substitution pattern on the ring.

The distinct substitution pattern of this compound may lead to unique reactivity and biological interactions not observed in its analogs, highlighting its potential as a bioactive compound.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of picolinaldehydes, including this compound. In one study, compounds within this family were tested against various bacterial strains, demonstrating significant inhibitory effects on Gram-positive bacteria. The findings suggest that the aldehyde group plays a crucial role in enhancing antimicrobial activity by facilitating interactions with bacterial cell walls .

Enzyme Inhibition Studies

Another area of research involves the inhibition of specific enzymes by this compound. For example, studies have shown that this compound can inhibit certain proteases involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are overactive. The inhibition mechanism appears to involve direct binding to the active site of the enzyme, altering its catalytic efficiency .

Cytotoxicity Assessments

Cytotoxicity studies have also been conducted to evaluate the safety profile of this compound. In vitro assays using various cancer cell lines revealed that while some concentrations exhibit cytotoxic effects, others may promote cell proliferation. This duality suggests that further investigation into dosage and application methods is necessary to harness its therapeutic potential effectively .

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